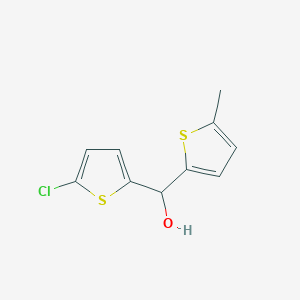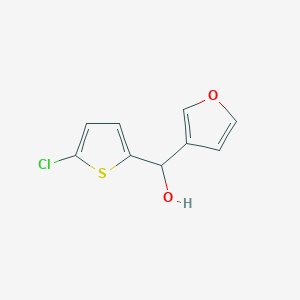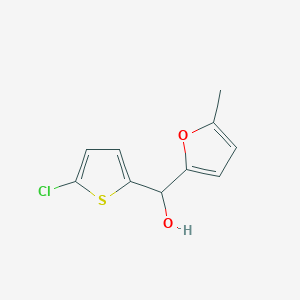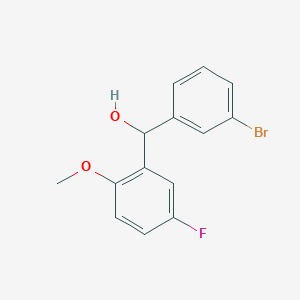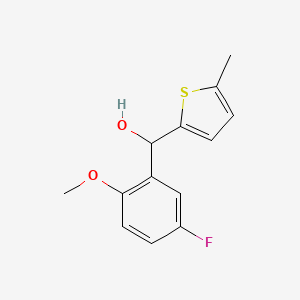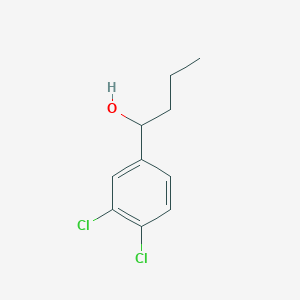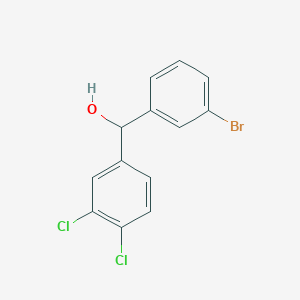
(3-Bromophenyl)(3,4-dichlorophenyl)methanol
Vue d'ensemble
Description
(3-Bromophenyl)(3,4-dichlorophenyl)methanol is a useful research compound. Its molecular formula is C13H9BrCl2O and its molecular weight is 332.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis : A study on a related compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, synthesized from a similar methanol derivative, highlights its crystal structure, which is crucial for understanding molecular interactions and properties (Fu-Rong Li et al., 2012).
Theoretical and Structural Studies : A theoretical study using Density Functional Theory (DFT) on a compound structurally similar to (3-Bromophenyl)(3,4-dichlorophenyl)methanol, specifically (RS)-(3-bromophenyl) (pyridine-2yl) methanol, was conducted. This study provides insights into its IR spectrum, molecular electrostatic potential, and structure-activity relationship, aiding in understanding the compound's reactivity and potential applications (S. Trivedi, 2017).
Synthesis of Biologically Active Compounds : Research has been conducted on the total synthesis of biologically active natural products starting from a similar bromophenyl methanol derivative. This study demonstrates the potential of such compounds in synthesizing biologically active molecules (Yusuf Akbaba et al., 2010).
Development of Protecting Groups for Carboxylic Acids : A related dichlorophenyl methanol derivative was used to develop a new protecting group for carboxylic acids, showcasing its utility in synthetic chemistry (M. Kurosu et al., 2007).
Carbonic Anhydrase Inhibitory Properties : A study on derivatives of bromophenols, similar to this compound, revealed their potential as inhibitors of carbonic anhydrase, an enzyme target for treating various diseases such as glaucoma and epilepsy (H. T. Balaydın et al., 2012).
Gas Chromatography-Mass Spectrometry Applications : The utility of similar compounds in gas chromatography/mass spectrometry for the analysis of thermally labile pesticides was explored, indicating its application in analytical chemistry (T. Tamiri and S. Zitrin, 1987).
Antioxidant Properties of Bromophenols : Bromophenols synthesized from related compounds exhibited significant antioxidant and radical scavenging activities, suggesting their potential use in pharmaceuticals and nutraceuticals (H. T. Balaydın et al., 2010).
Propriétés
IUPAC Name |
(3-bromophenyl)-(3,4-dichlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCGROLNAATIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




